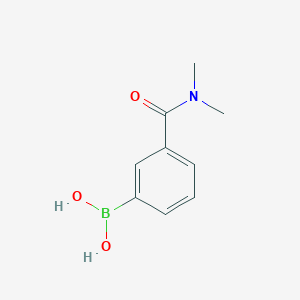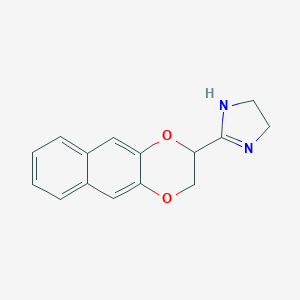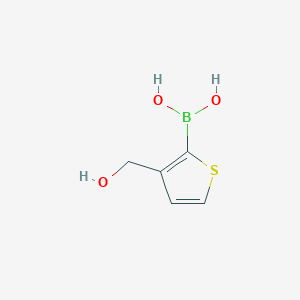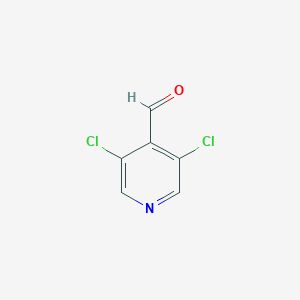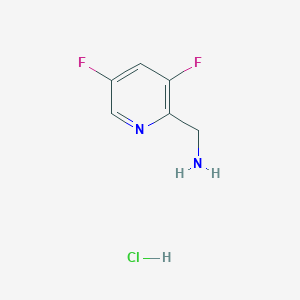
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride
Overview
Description
“(3,5-Difluoropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 936363-97-2 . It has a molecular weight of 180.58 . The IUPAC name for this compound is (3,5-difluoro-2-pyridinyl)methanamine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “(3,5-Difluoropyridin-2-yl)methanamine hydrochloride” is 1S/C6H6F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3,5-Difluoropyridin-2-yl)methanamine hydrochloride” is a powder . It has a molecular weight of 180.58 . The compound is usually stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Cellular Imaging and Photocytotoxicity
One of the applications involves the use of iron(III) complexes with derivatives of pyridin-2-yl methanamine for cellular imaging and photocytotoxicity under red light. These complexes exhibit significant photocytotoxicity in various cell lines by inducing apoptosis through the generation of reactive oxygen species, making them potential candidates for targeted cancer therapy (Basu et al., 2014).
Anticonvulsant Agents
Another study highlights the synthesis and evaluation of Schiff bases of 3-aminomethyl pyridine, including derivatives related to (3,5-Difluoropyridin-2-yl)methanamine, as potential anticonvulsant agents. These compounds were tested and showed promising results in protecting against seizures, suggesting their potential use in treating epilepsy (Pandey & Srivastava, 2011).
Catalytic Evaluation and Organic Synthesis
In the field of catalysis, derivatives of (3,5-Difluoropyridin-2-yl)methanamine have been explored for their catalytic properties. For example, zinc(II) complexes involving derivatives of pyridin-2-yl methanamine have been synthesized and evaluated for their potential in catalyzing the ring-opening polymerization of rac-lactide, indicating their utility in producing polylactic acid polymers, which are important in biodegradable plastics (Kwon et al., 2015).
Molecular Docking and Biological Studies
Furthermore, Schiff base rare earth metal complexes involving derivatives of pyridin-2-yl methanamine have been synthesized and characterized, with their molecular docking against microbial target proteins suggesting potential antimicrobial activities. These complexes have also been tested for their anticancer efficacy, particularly against HeLa and MCF7 cell lines, demonstrating the role of these compounds in the development of new therapeutic agents (Preethi et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNXDXUZYTYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Difluoropyridin-2-yl)methanamine hydrochloride | |
CAS RN |
936363-97-2 | |
| Record name | 1-(3,5-difluoropyridin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)
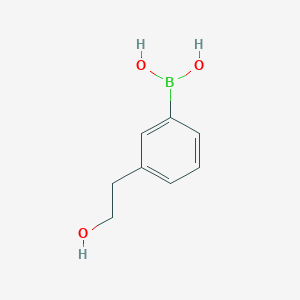
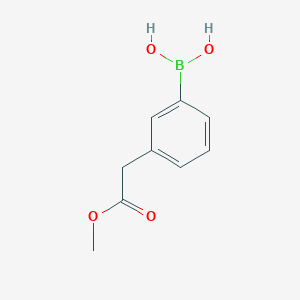
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
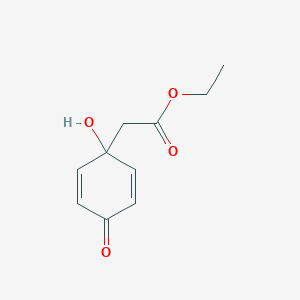
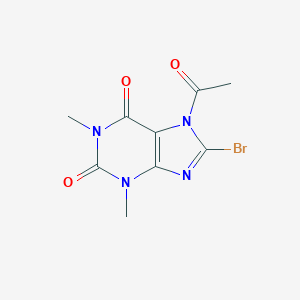
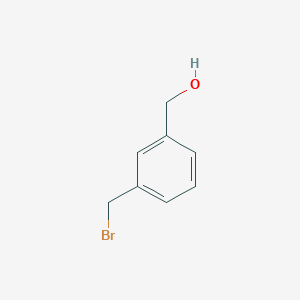
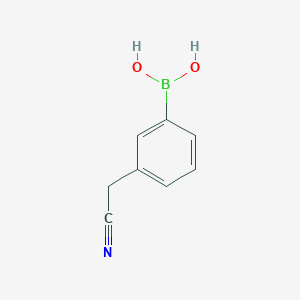
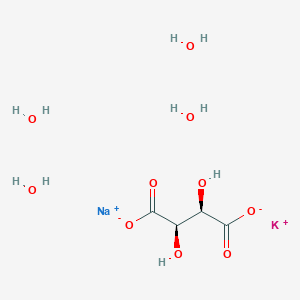
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
